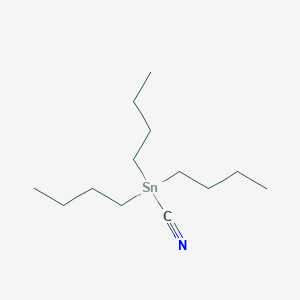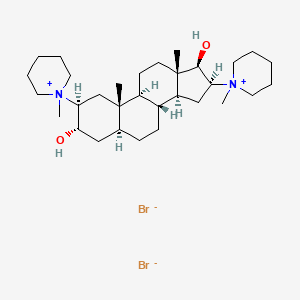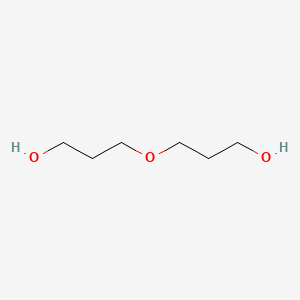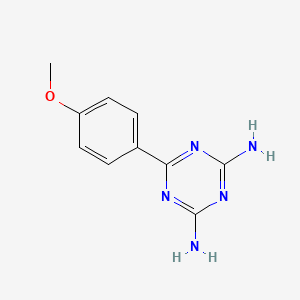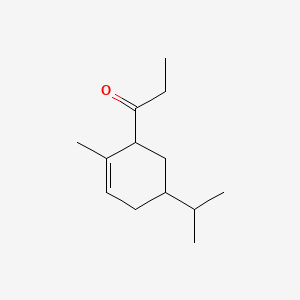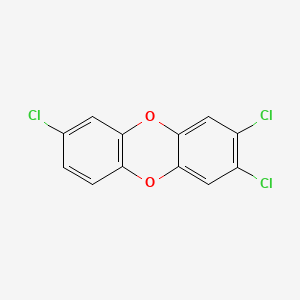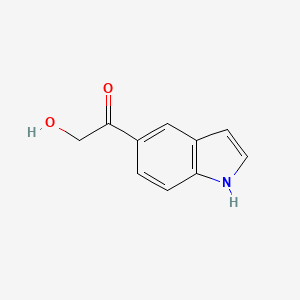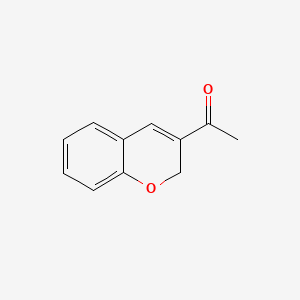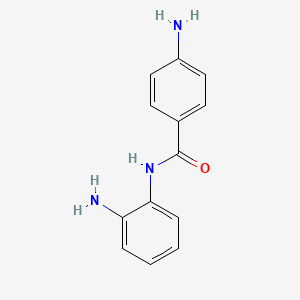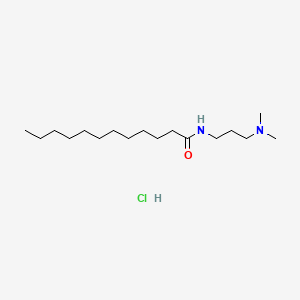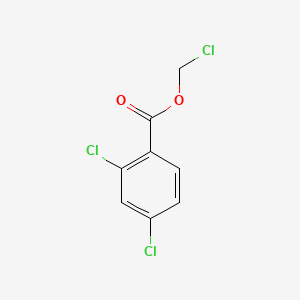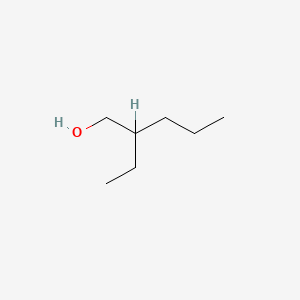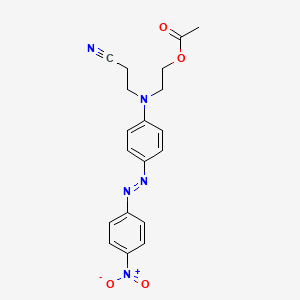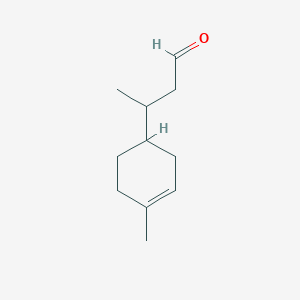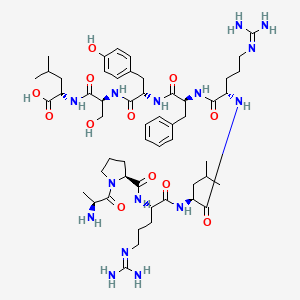
Alanyl-prolyl-arginyl-leucyl-arginyl-phenylalanyl-tyrosyl-seryl-leucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Peptides are short chains of amino acids linked by peptide bonds. They are essentially smaller versions of proteins and can perform a wide variety of functions in the body, depending on their amino acid sequence. The peptide you mentioned is a nonapeptide, meaning it consists of nine amino acids: Alanine, Proline, Arginine, Leucine, Arginine, Phenylalanine, Tyrosine, Serine, and Leucine .
Synthesis Analysis
Peptides are typically synthesized in the lab using a technique called solid-phase peptide synthesis (SPPS). This method involves attaching the first amino acid to a solid support, then sequentially adding the remaining amino acids one at a time .Molecular Structure Analysis
The molecular structure of a peptide is determined by the sequence of its amino acids and the configuration of its peptide bonds. Each amino acid has unique properties that can affect the overall structure of the peptide .Chemical Reactions Analysis
Peptides can undergo various chemical reactions, mostly involving the formation or breakage of peptide bonds. They can also be modified post-synthesis through processes like phosphorylation, glycosylation, and disulfide bond formation .Physical And Chemical Properties Analysis
The physical and chemical properties of a peptide, such as its solubility, stability, and charge, are determined by the properties of the amino acids in its sequence .Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H83N15O12/c1-29(2)24-37(63-44(72)36(15-10-22-60-53(57)58)62-49(77)42-16-11-23-68(42)50(78)31(5)54)45(73)61-35(14-9-21-59-52(55)56)43(71)64-38(26-32-12-7-6-8-13-32)46(74)65-39(27-33-17-19-34(70)20-18-33)47(75)67-41(28-69)48(76)66-40(51(79)80)25-30(3)4/h6-8,12-13,17-20,29-31,35-42,69-70H,9-11,14-16,21-28,54H2,1-5H3,(H,61,73)(H,62,77)(H,63,72)(H,64,71)(H,65,74)(H,66,76)(H,67,75)(H,79,80)(H4,55,56,59)(H4,57,58,60)/t31-,35-,36-,37-,38-,39-,40-,41-,42-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDUQVHQAYSLBL-YICAFACKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H83N15O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1122.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Alanyl-prolyl-arginyl-leucyl-arginyl-phenylalanyl-tyrosyl-seryl-leucine | |
CAS RN |
87549-52-8 |
Source


|
| Record name | alpha-Bag cell peptide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087549528 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

